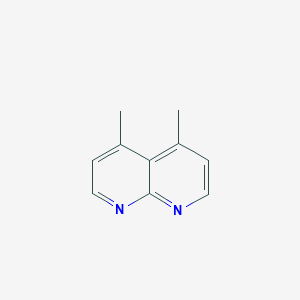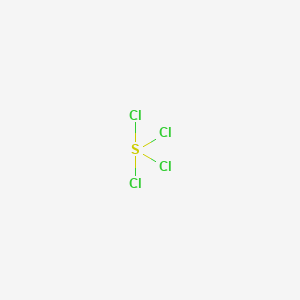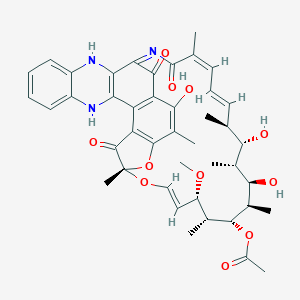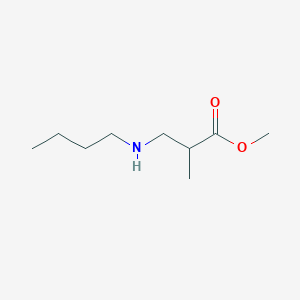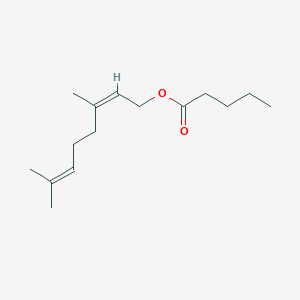
Neryl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neryl valerate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a valerate ester linked to a (Z)-3,7-dimethylocta-2,6-dienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Neryl valerate typically involves the esterification of valeric acid with (Z)-3,7-dimethylocta-2,6-dienol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Neryl valerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Neryl valerate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Neryl valerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (Z)-3,7-dimethylocta-2,6-dienol, which may interact with cellular receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3,7-Dimethylocta-2,6-dienyl valerate: An isomer with a different configuration around the double bond.
3,7-Dimethylocta-2,6-dienyl acetate: A similar ester with an acetate group instead of a valerate group.
3,7-Dimethylocta-2,6-dienyl butyrate: Another ester with a butyrate group.
Uniqueness
Neryl valerate is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The (Z)-configuration around the double bond can result in different spatial arrangements and interactions compared to its (E)-isomer or other related compounds.
Propiedades
Número CAS |
10522-33-5 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
[(2Z)-3,7-dimethylocta-2,6-dienyl] pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3/b14-11- |
Clave InChI |
CVSWGLSBJFKWMW-KAMYIIQDSA-N |
SMILES |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
SMILES isomérico |
CCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES canónico |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
melting_point |
Mp 291 ° 291°C |
Key on ui other cas no. |
10522-33-5 10402-47-8 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


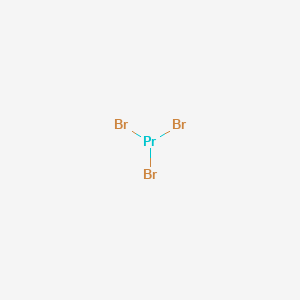

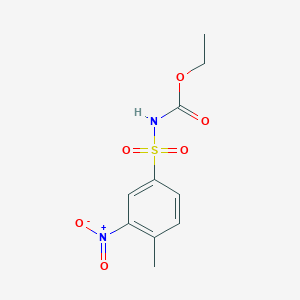
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
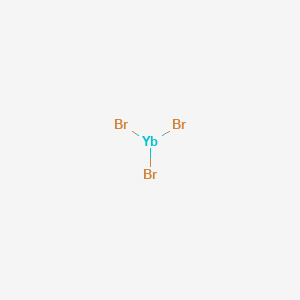
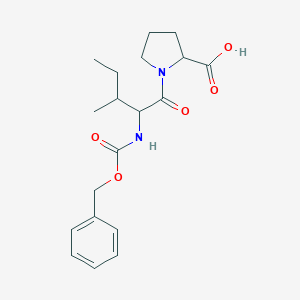
![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
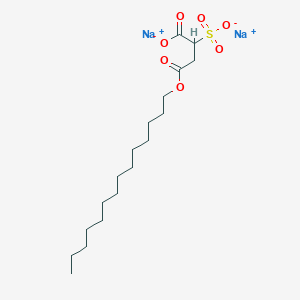
![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)
